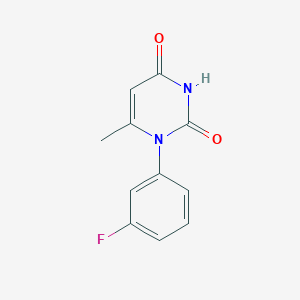

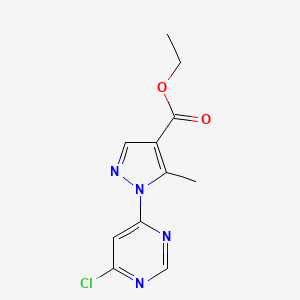

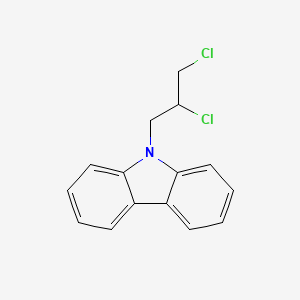

2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound that includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Scientific Research Applications

Organic Synthesis and Receptor Probes

- A study by Zhang, Tomizawa, and Casida (2004) detailed the synthesis of compounds aiming to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, utilizing alpha-nitro ketone intermediates in novel approaches for the creation of complex molecules with potential bioactivity (Zhang et al., 2004).

Spectroscopic Analysis and Quantum Mechanical Study

- Kuruvilla et al. (2018) conducted vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical studies on a structurally related compound, indicating its potential in interpreting vibrational spectra and correlating it with biological activity (Kuruvilla et al., 2018).

Cross-Coupling Reactions

- Houpis et al. (2010) explored the use of the carboxylic acid anion moiety as a directing group in cross-coupling reactions, producing selectively substituted nicotinic acids, demonstrating the compound's utility in synthetic organic chemistry (Houpis et al., 2010).

Metal-Organic Frameworks (MOFs)

- Rao and Mandal (2018) synthesized a europium-based metal-organic framework with a newly designed ligand, acting as a dual sensor in aqueous media. This highlights the potential of derivatives of 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate in developing advanced sensing materials (Rao & Mandal, 2018).

Synthesis Methodologies

- Mulder et al. (2013) reported on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate for anti-infective agents, emphasizing the importance of trifluoromethylation processes in the synthesis of pharmacologically relevant compounds (Mulder et al., 2013).

Mechanism of Action

Target of Action

It is known that similar 1,2,4-triazole derivatives have shown promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It is suggested that similar 1,2,4-triazole derivatives may interact with the aromatase enzyme, leading to inhibition of estrogen production . This could potentially disrupt the growth of estrogen-dependent cancer cells.

Biochemical Pathways

Based on its potential interaction with the aromatase enzyme, it can be inferred that it may affect the estrogen biosynthesis pathway .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Properties

IUPAC Name |

(2-chlorophenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O2/c15-11-3-1-2-4-12(11)21-14(20)10-5-6-13(17-7-10)19-9-16-8-18-19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJSFFYIQOWQGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

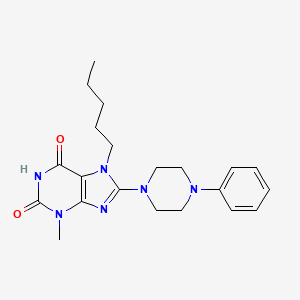

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)

![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)

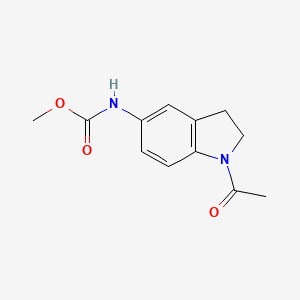

![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)